
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate is a complex organic compound often used in synthetic chemistry. This compound is characterized by its tetrahydrofuran ring structure, which is substituted with a tert-butyldiphenylsilyl group and two acetate groups. The stereochemistry of the molecule is specified by the (2S,4R,5S) configuration, indicating the spatial arrangement of the substituents around the tetrahydrofuran ring.
Vorbereitungsmethoden
The synthesis of (2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate typically involves multiple steps. One common synthetic route starts with the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. This is followed by the formation of the tetrahydrofuran ring through cyclization reactions. The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst like pyridine .
Analyse Chemischer Reaktionen
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetate groups can be replaced by other nucleophiles under suitable conditions.
Deprotection: The tert-butyldiphenylsilyl group can be removed using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).
Wissenschaftliche Forschungsanwendungen
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and natural product synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is explored for its potential therapeutic properties and as a building block in drug development.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of (2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate involves its interaction with specific molecular targets. The compound can act as a protecting group for hydroxyl functionalities, preventing unwanted reactions during multi-step synthesis. The tert-butyldiphenylsilyl group provides steric hindrance, enhancing the selectivity of reactions. The acetate groups can participate in esterification and transesterification reactions, facilitating the formation of desired products.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate include:
(2S,4R,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diacetate: This compound has a tert-butyldimethylsilyl group instead of a tert-butyldiphenylsilyl group, offering different steric and electronic properties.
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl dibenzoate: This compound has benzoate groups instead of acetate groups, affecting its reactivity and solubility.
(2S,4R,5S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydrofuran-2,4-diyl diisobutyrate: This compound has isobutyrate groups, which can influence its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific protecting group and ester functionalities, which contribute to its distinct reactivity and utility in various applications.
Eigenschaften
Molekularformel |
C25H32O6Si |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
[(2S,3R,5S)-5-acetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C25H32O6Si/c1-18(26)29-22-16-24(30-19(2)27)31-23(22)17-28-32(25(3,4)5,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,22-24H,16-17H2,1-5H3/t22-,23+,24-/m1/s1 |
InChI-Schlüssel |
MVNZSANPDYTAHF-TZRRMPRUSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1C[C@@H](O[C@H]1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1CC(OC1CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-formyl-2-{[5-formyl-4-methyl-3-(propanoyloxy)-1h-pyrrol-2-yl]methyl}-4-methyl-1h-pyrrole-3-carboxylate](/img/structure/B12904145.png)
![Benzamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12904146.png)

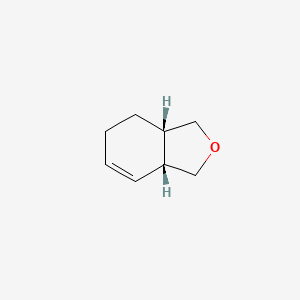
![5-bromo-4-[(2,4-difluorophenyl)methoxy]-1H-pyridazin-6-one](/img/structure/B12904154.png)
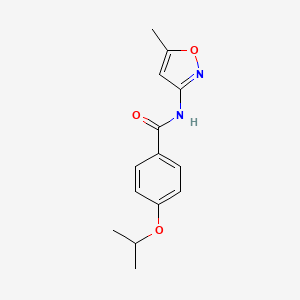
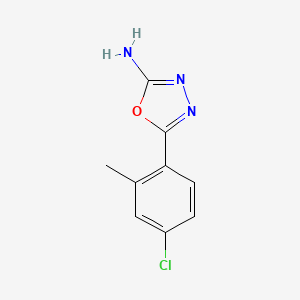
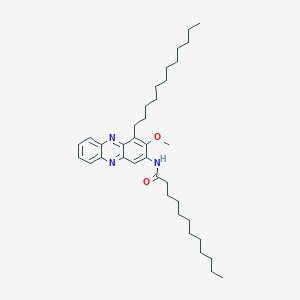
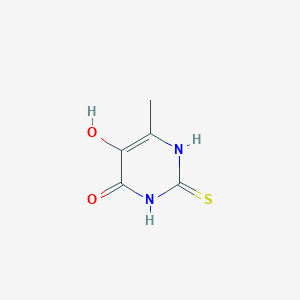
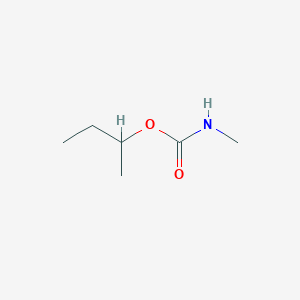
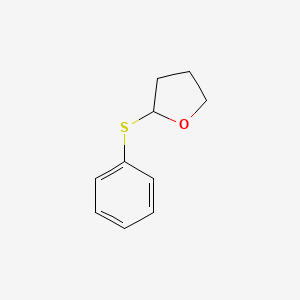
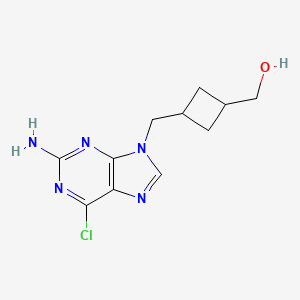
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12904206.png)

